Cas no 41941-56-4 (8-Chloroadenosine 3',5'-Cyclic Monophosphate)

8-Chloroadenosine 3',5'-Cyclic Monophosphate (8-Cl-cAMP) is a chemically modified derivative of cyclic adenosine monophosphate (cAMP), featuring a chlorine substitution at the 8-position of the adenine ring. This modification enhances its stability and resistance to phosphodiesterase-mediated degradation compared to native cAMP. 8-Cl-cAMP acts as a potent activator of protein kinase A (PKA) and exhibits selective modulation of PKA isozymes, making it a valuable tool for studying cAMP-dependent signaling pathways. Its improved membrane permeability and prolonged biological activity facilitate research in cell physiology, pharmacology, and cancer biology. The compound is widely utilized in mechanistic studies of cellular regulation and apoptosis.
8-Chloroadenosine 3',5'-Cyclic Monophosphate structure
41941-56-4 structure
商品名:8-Chloroadenosine 3',5'-Cyclic Monophosphate
CAS番号:41941-56-4
MF:C10H10N5O6PCl-.Na+
メガワット:385.6329
CID:330138
PubChem ID:24892338

8-Chloroadenosine 3',5'-Cyclic Monophosphate 化学的及び物理的性質

名前と識別子

    • Adenosine, 8-chloro-,cyclic 3',5'-(hydrogen phosphate)
    • 8-CHLOROADENOSINE-CYCLIC -3',5'-MONOPHOSPHATE
    • 8-CHLORO-CAMP
    • 8-chloroadenosine 3',5'-cyclic-monophosphate
    • 8-chloroadenosine 3',5'-monophosphate
    • 8-chloro-cyclicadenosinemonophosphate
    • 8-chlorocyclicamp
    • 8-chloro-O3',O5'-hydroxyphosphoryl-adenosine
    • 8-CL-CAMP
    • Tocladesine
    • 8-Chloroadenosine 3′,5′-monophosphate
    • TOCLADESINE [USAN]
    • BQ94Z7E5OR
    • 8-Chloro-cyclic adenosine monophosphate
    • Adenosine, 8-chloro-, cyclic 3',5'-(hydrogen phosphate)
    • 8-chloro-cyclic AMP
    • CN1256
    • W-202723
    • Tocladesine (USAN/INN)
    • Q27274811
    • ADENAZOLE
    • CHEMBL2107085
    • SCHEMBL125595
    • NSC614491
    • NSC-614491
    • DTXSID101024678
    • CN 1256
    • DB13046
    • (4AR,6R,7R,7AS)-6-(6-AMINO-8-CHLORO-PURIN-9-YL)-2-OXO-TETRAHYDRO-2LAMBDA*5*-FURO(3,2-D)(1,3,2)DIOXAPHOSPHININE-2,7-DIOL
    • 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • CCRIS 846
    • NSC-284751
    • 41941-56-4
    • UNII-BQ94Z7E5OR
    • NSC 614491
    • HY-123396
    • 8-Chloroadenosine-cyclic-3',5'-monophosphate dihydrate
    • 8-chloroadenosine 3',5'-cyclic monophosphate
    • 8-Chloroadenosine-3',5'-O-monophosphate
    • 8-CHLOROADENOSINE-cyclic-3',5'-MONOPHOSPHATE
    • MFCD00153938
    • TOCLADESINE [INN]
    • NS00069841
    • Tocladesine [USAN:INN:BAN]
    • D06173
    • NCS 614491
    • ICN-1256
    • (4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • 8-CHLORO-CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE
    • (4aR,6R,7R,7aS)-6-(6-amino-8-chloro-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • AKOS040749661
    • 8-Chloroadenosine 3',5'-cyclic phosphate
    • 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin-7-ol, 6-(6-amino-8-chloro-9H-purin-9-yl)tetrahydro-2-hydroxy-, 2-oxide, (4aR,6R,7R,7aS)-
    • 8-CHLORO CYCLIC AMP
    • DA-70375
    • CLLFEJLEDNXZNR-UUOKFMHZSA-N
    • 8-Chloroadenosine 3',5'-Cyclic Monophosphate
    • MDL: MFCD00153938
    • インチ: InChI=1S/C10H11ClN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1
    • InChIKey: CLLFEJLEDNXZNR-UHFFFAOYSA-N
    • ほほえんだ: [Na+].NC1N=CN=C2N(C3OC4COP(OC4C3O)(=O)[O-])C(=NC=12)Cl

計算された属性

  • せいみつぶんしりょう: 363.01400
  • どういたいしつりょう: 363.0135478g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 155

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 2.6±0.1 g/cm3
  • ふってん: 731.7±70.0 °C at 760 mmHg
  • フラッシュポイント: 396.3±35.7 °C
  • ようかいど: aqueous base: soluble
  • PSA: 164.65000
  • LogP: 0.41720
  • じょうきあつ: 0.0±2.5 mmHg at 25°C
  • ようかいせい: 可溶性

8-Chloroadenosine 3',5'-Cyclic Monophosphate セキュリティ情報

8-Chloroadenosine 3',5'-Cyclic Monophosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00C00J-1mg
8-CHLORO-CAMP
41941-56-4 99%
1mg
$723.00 2024-05-02
A2B Chem LLC
AF59091-1mg
8-CHLORO-CAMP
41941-56-4 99%
1mg
$635.00 2024-04-20
Ambeed
A588161-5mg
8-Chloro-cAMP
41941-56-4 95%
5mg
$2299.0 2025-02-28
TRC
C364103-2.5mg
8-Chloroadenosine 3',5'-Cyclic Monophosphate
41941-56-4
2.5mg
$ 115.00 2023-04-18
A2B Chem LLC
AF59091-5mg
8-CHLORO-CAMP
41941-56-4 99%
5mg
$1415.00 2024-04-20
TRC
C364103-1mg
8-Chloroadenosine 3',5'-Cyclic Monophosphate
41941-56-4
1mg
$ 64.00 2023-04-18
1PlusChem
1P00C00J-5mg
8-CHLORO-CAMP
41941-56-4 99%
5mg
$1616.00 2024-05-02
Ambeed
A588161-1mg
8-Chloro-cAMP
41941-56-4 98%
1mg
$842.0 2024-07-19

8-Chloroadenosine 3',5'-Cyclic Monophosphate 関連文献

8-Chloroadenosine 3',5'-Cyclic Monophosphateに関する追加情報

8-Chloroadenosine 3',5'-Cyclic Monophosphate: A Comprehensive Overview

8-Chloroadenosine 3',5'-Cyclic Monophosphate, also known by its CAS number 41941-56-4, is a bioactive compound that has garnered significant attention in the fields of pharmacology and molecular biology. This compound is a derivative of adenosine monophosphate (AMP), with a chlorine substituent at the 8-position of the purine ring. Its unique structure endows it with distinct pharmacological properties, making it a valuable tool in research and potential therapeutic applications.

The synthesis of 8-Chloroadenosine 3',5'-Cyclic Monophosphate involves several steps, including the modification of adenosine to incorporate the chlorine atom at the 8-position. This substitution is crucial as it alters the compound's physicochemical properties, enhancing its stability and bioavailability. Recent studies have explored novel synthetic methodologies to improve the yield and purity of this compound, ensuring its reliability for experimental use.

One of the most notable applications of 8-Chloroadenosine 3',5'-Cyclic Monophosphate is in the study of cellular signaling pathways. This compound acts as an analog of cyclic AMP (cAMP), a key second messenger molecule involved in various cellular processes, including gene expression, metabolism, and cell proliferation. By mimicking cAMP, 8-Chloroadenosine 3',5'-Cyclic Monophosphate can modulate protein kinase A (PKA) activity, providing researchers with a powerful tool to investigate signaling cascades in vitro and in vivo.

Recent advancements in research have highlighted the potential therapeutic benefits of 8-Chloroadenosine 3',5'-Cyclic Monophosphate. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses, suggesting its potential use in anti-inflammatory therapies. Additionally, preclinical trials have shown promising results in models of neurodegenerative diseases, where this compound exhibits neuroprotective effects by modulating cAMP-dependent pathways.

The pharmacokinetics and toxicity profile of 8-Chloroadenosine 3',5'-Cyclic Monophosphate have also been extensively studied. Research indicates that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic concentrations. However, further studies are required to fully understand its long-term effects and mechanisms of action in complex biological systems.

In conclusion, 8-Chloroadenosine 3',5'-Cyclic Monophosphate, CAS No. 41941-56-4, represents a significant advancement in the field of bioactive compounds. Its unique properties and versatile applications make it an invaluable tool for researchers and clinicians alike. As ongoing studies continue to uncover new insights into its mechanisms and therapeutic potential, this compound is poised to play a pivotal role in the development of innovative treatments for various diseases.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:41941-56-4)8-Chloroadenosine 3',5'-Cyclic Monophosphate
A1242868
清らかである:99%/99%
はかる:1mg/5mg
価格 ($):758/1895